molecular formula C10H14ClN B1373195 3-Benzylazetidine hydrochloride CAS No. 7606-32-8

3-Benzylazetidine hydrochloride

Cat. No. B1373195
CAS RN: 7606-32-8
M. Wt: 183.68 g/mol
InChI Key: NQSYCYSKQSQIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylazetidine hydrochloride is a versatile building block with a wide range of applications. It has been used as a reagent, intermediate, and scaffold in the synthesis of complex compounds and speciality chemicals .


Molecular Structure Analysis

The molecular structure of 3-Benzylazetidine hydrochloride is represented by the formula C10H14ClN. The InChI Key for this compound is NQSYCYSKQSQIBX-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Benzylazetidine hydrochloride is a versatile building block and has been used in various chemical reactions. It serves as a reagent, intermediate, and scaffold in the synthesis of complex compounds and specialty chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzylazetidine hydrochloride include a molecular weight of 183.68, and it has a purity of 97%. It is a solid at room temperature .

Scientific Research Applications

Chymase Inhibitor Development

3-Benzylazetidine derivatives have been studied as potent inhibitors of human chymase, an enzyme involved in various physiological processes. In a study, specific 3-benzylazetidine-2-one derivatives showed effective inhibition of human chymase and exhibited enhanced stability in human plasma (Aoyama et al., 2001).

Synthesis of Azetidine Derivatives

Research on the synthesis of azetidine derivatives, including 3-benzylazetidine, has been conducted. These derivatives are used in various chemical syntheses and have industrial applications. One study focused on an optimized process for synthesizing 1-benzylazetidin-3-ol, a closely related compound (Reddy et al., 2011).

Applications in Organic Synthesis

3-Benzylazetidine derivatives have been utilized in the preparation of chiral N-benzylazetidines. These compounds are significant in organic synthesis for the development of various complex molecules, including pharmaceuticals (Marinetti et al., 2000).

Pharmaceutical Synthesis

There's research on the application of 3-benzylazetidine derivatives in the synthesis of new quinolone antibiotics. These antibiotics demonstrate promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Ikee et al., 2008).

Biotransformations in Medicinal Chemistry

In the field of medicinal chemistry, 3-benzylazetidine derivatives have been subjected to biotransformations. These reactions have led to the production of chiral azetidine-2-carboxylic acids and their amide derivatives, showcasing their potential in the synthesis of novel medicinal compounds (Leng et al., 2009).

Safety And Hazards

The safety information for 3-Benzylazetidine hydrochloride indicates that it may be harmful if inhaled and may cause respiratory irritation. It also carries the signal word “Warning”. Precautionary statements include avoiding breathing mist or vapors and washing skin thoroughly after handling .

Future Directions

While specific future directions for 3-Benzylazetidine hydrochloride are not mentioned in the available sources, azetidines, in general, have seen remarkable advances in their chemistry and reactivity. There is a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

3-benzylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)6-10-7-11-8-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSYCYSKQSQIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylazetidine hydrochloride

CAS RN

7606-32-8
Record name 3-benzylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylazetidine hydrochloride
Reactant of Route 2
3-Benzylazetidine hydrochloride
Reactant of Route 3
3-Benzylazetidine hydrochloride
Reactant of Route 4
3-Benzylazetidine hydrochloride
Reactant of Route 5
3-Benzylazetidine hydrochloride
Reactant of Route 6
3-Benzylazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.